![molecular formula C12H11ClFN3 B1467358 6-chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine CAS No. 1111849-98-9](/img/structure/B1467358.png)
6-chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine
Overview
Description
6-Chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine is a synthetic compound with a variety of potential applications in scientific research. It is a pyrimidine derivative with a chloro group and a fluorobenzyl group attached to the nitrogen atom. It is a colorless solid that is soluble in water and a variety of organic solvents. This compound has been studied in a variety of scientific research applications, including as a potential therapeutic agent, as an enzyme inhibitor, and as an anti-inflammatory agent.
Scientific Research Applications
Chemical Synthesis and Reactions
Research has explored the synthesis and chemical reactions involving pyrimidine derivatives, showing the versatility and reactivity of these compounds. For instance, studies have documented the ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles, demonstrating how such reactions can lead to the formation of aminopyrimidines and other derivatives through rearrangements and ring transformations (Hertog, Plas, Pieterse, & Streef, 2010). Another study focused on the conformational analysis and crystal structure of a closely related compound, highlighting the importance of structural characterization in understanding the chemical behavior of these molecules (Ribet, Pena, Maurel, Belin, Tillard, Vacher, Bonnaud, & Colpaert, 2005).
Crystal Structure Analysis
Crystal and molecular structure analyses provide insights into the conformational preferences and stability of pyrimidine derivatives. Odell et al. (2007) detailed the crystal structures of isomeric compounds related to pyrimidine, emphasizing the role of hydrogen-bonding interactions in stabilizing these structures and confirming computational predictions of restricted rotation (Odell, McCluskey, Failes, & Tiekink, 2007).
Chemical Behavior and Stability
Studies have investigated the regioselectivity of reactions involving pyrimidine derivatives, shedding light on the selective displacement reactions and the stability of these compounds under various conditions. Doulah et al. (2014) examined the regioselective displacement reaction of ammonia with a bromo-dichloro-methylpyrimidine, which led to the formation of bromo-chloro-methylpyrimidin-4-amine as a main product, demonstrating the nuanced chemical behavior of these compounds (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
Applications in Medicinal Chemistry
While the focus is on excluding information related to drug use, dosage, and side effects, it's notable that related compounds have been explored for potential medicinal applications, such as in the synthesis of novel compounds with antituberculous effects or as non-nucleoside reverse transcriptase inhibitors for HIV-1, indicating the broader implications of research on pyrimidine derivatives (Erkin & Krutikov, 2007; Loksha, Pedersen, Loddo, & la Colla, 2016).
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which this molecule belongs, have a range of pharmacological effects including anti-inflammatory activities .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It is known that pyrimidines can affect pathways related to inflammation, potentially impacting the production of prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
It is known that the compound’s plasma stability and its inhibitory activity on a panel of cytochrome p450 isoforms have been evaluated .
Result of Action
It is known that pyrimidines can exhibit potent anti-inflammatory effects .
Action Environment
It is known that the reaction conditions can be modified to populate this double substituted series .
Biochemical Analysis
Biochemical Properties
6-chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 isoforms, which are crucial for drug metabolism . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting the metabolic pathways they regulate.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by affecting the Ras/Erk and PI3K/Akt signaling pathways . Additionally, it can alter gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition results in downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability over time, with minimal degradation observed in in vitro studies . Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, affecting the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall efficacy in modulating cellular processes.
properties
IUPAC Name |
6-chloro-N-[(2-fluorophenyl)methyl]-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c1-8-16-11(13)6-12(17-8)15-7-9-4-2-3-5-10(9)14/h2-6H,7H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQWYNPZLVGLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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